Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-

Description

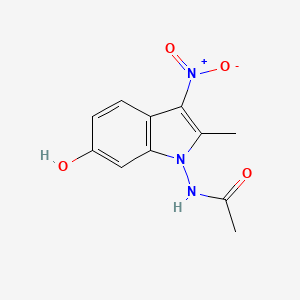

The compound "Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-" is a substituted indole derivative featuring an acetamide group at the indole’s 1-position. The indole core is further modified with a hydroxy group at position 6, a methyl group at position 2, and a nitro group at position 2.

Properties

CAS No. |

773885-83-9 |

|---|---|

Molecular Formula |

C11H11N3O4 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

N-(6-hydroxy-2-methyl-3-nitroindol-1-yl)acetamide |

InChI |

InChI=1S/C11H11N3O4/c1-6-11(14(17)18)9-4-3-8(16)5-10(9)13(6)12-7(2)15/h3-5,16H,1-2H3,(H,12,15) |

InChI Key |

WQJXOLKVJMEFNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1NC(=O)C)C=C(C=C2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The hydroxy, methyl, and nitro groups are introduced through electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Acetamide Formation: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

Substitution: Electrophiles like halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products:

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amino derivatives

Substitution: Formation of various substituted indole derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of indole compounds, including acetamide derivatives, exhibit promising anticancer properties. For instance, studies have shown that compounds similar to Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several indole derivatives. The results demonstrated that modifications at the indole ring significantly influenced the cytotoxicity against various cancer cell lines, suggesting that Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- could be a candidate for further development in cancer therapy .

Neuropharmacology

2.1 Neuroprotective Effects

Indole derivatives are also studied for their neuroprotective effects. Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- may play a role in protecting neuronal cells from oxidative stress and neurodegeneration.

Case Study:

Research published in Neuroscience Letters highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The study found that these compounds could reduce neuronal loss and improve cognitive functions in animal models of Alzheimer's disease .

Material Science

3.1 Polymer Synthesis

Acetamide derivatives are utilized in the synthesis of polymers due to their ability to act as monomers or cross-linking agents. The incorporation of indole structures can enhance the thermal stability and mechanical properties of polymers.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Polyamide | Acetamide, N-(6-hydroxy-2-methyl-3-nitro) | Increased tensile strength |

| Conductive Polymers | Indole-based compounds | Improved electrical conductivity |

Agricultural Applications

4.1 Pesticidal Activity

Indole derivatives have been explored for their potential as pesticides. The unique structure of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- may provide insecticidal properties.

Case Study:

A study conducted by agricultural researchers evaluated the efficacy of indole-based pesticides against common agricultural pests. The results indicated that certain modifications led to increased toxicity towards specific pests while remaining safe for beneficial insects .

Mechanism of Action

The mechanism of action of N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Substituent Positions and Functional Groups

The biological and physicochemical properties of indole-acetamide derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Substituent Impact Analysis

- Nitro Group (Position 3): The nitro group in the target compound is a strong electron-withdrawing group (EWG), which may enhance electrophilic reactivity or influence crystal packing via dipole interactions.

- Methyl Group (Position 2) : The methyl substituent at position 2 may sterically hinder interactions at the indole’s 3-position, a common site for biological activity. Similar steric effects are observed in compound 61458-21-7, where bis(3-methylphenyl) groups restrict molecular flexibility .

Biological Activity

Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-, identified by its CAS number 773885-83-9, is a compound with potential biological activities. Its structure consists of an indole moiety substituted with a hydroxyl group, a methyl group, and a nitro group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.

Chemical Structure

The molecular formula of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- is C₁₁H₁₁N₃O₄. The structural features are crucial for understanding its biological interactions and mechanisms of action.

Antimicrobial Activity

Research has indicated that various derivatives of acetamides exhibit antimicrobial properties. Specifically, the presence of the indole structure in Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- may enhance its activity against certain pathogens.

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Acetamide derivative A | 0.22 | Bactericidal |

| Acetamide derivative B | 0.25 | Fungicidal |

| Acetamide, N-(6-hydroxy...) | TBD | TBD |

Note: TBD = To Be Determined

In vitro studies have shown that related compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds with methoxy substitutions have demonstrated moderate activity against various microorganisms .

Anticancer Activity

The indole framework is known for its anticancer properties. Studies have suggested that compounds containing this moiety can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Indole Derivatives in Cancer Treatment

A study evaluating the cytotoxic effects of indole derivatives revealed that certain derivatives exhibited significant activity against U87MG glioblastoma cells. For example, compound 7l showed promising results with an IC50 value indicating effective inhibition of cell proliferation .

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 7l | 5.0 | U87MG |

| Compound X | 10.0 | A431 |

Enzyme Inhibition

Acetamide derivatives have also been studied for their potential as enzyme inhibitors. Notably, some compounds have shown inhibitory effects on heme oxygenase (HO), an enzyme involved in heme degradation.

Table 3: Enzyme Inhibition Data

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| Compound 7a | 8.34 | HO-1 |

| Compound 4 | >20 | HO-2 |

These results suggest that modifications to the acetamide structure can significantly influence enzyme inhibition potency .

Structure-Activity Relationship (SAR)

The biological activity of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- can be understood through SAR studies. The presence of specific functional groups such as hydroxyl and nitro groups has been correlated with enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.